tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate

Description

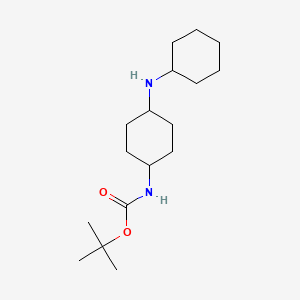

tert-Butyl (1R,4R)-4-(cyclohexylamino)cyclohexylcarbamate (CAS: 1286275-55-5) is a cyclohexylcarbamate derivative with a tert-butoxycarbonyl (Boc) protecting group and a cyclohexylamino substituent at the trans-4 position of the cyclohexane ring. The compound’s stereochemistry (denoted as 1R,4R) indicates a relative configuration, which is critical for its physicochemical and biological properties. It has a molecular weight of 296.46 g/mol and is primarily utilized in medicinal chemistry research as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and receptor modulators .

The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic processes. Current applications focus on its role in constructing peptidomimetics and small-molecule libraries .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(cyclohexylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15-11-9-14(10-12-15)18-13-7-5-4-6-8-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKOJZMZCVJXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134861 | |

| Record name | Carbamic acid, N-[trans-4-(cyclohexylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286265-75-5 | |

| Record name | Carbamic acid, N-[trans-4-(cyclohexylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have highlighted the potential of tert-butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate as an anticancer agent. The compound has shown effectiveness in inhibiting specific cancer cell lines, particularly those resistant to conventional therapies.

Case Study : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

2. Neurological Disorders

The compound's structural characteristics suggest it may interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety.

Case Study : In animal models, administration of tert-butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate resulted in notable improvements in behavioral tests associated with anxiety and depression, indicating its potential as a therapeutic agent .

Pharmacological Applications

3. Drug Development

The unique chemical structure of tert-butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate allows it to serve as a lead compound for developing new pharmaceuticals targeting various receptors.

Data Table: Structure-Activity Relationship (SAR)

Material Science Applications

4. Polymer Chemistry

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate has been investigated for its use in polymer synthesis, particularly in creating biodegradable polymers. Its carbamate functional group can be utilized to enhance the mechanical properties of polymers while maintaining environmental sustainability.

Case Study : Research indicates that incorporating this compound into polymer matrices improves tensile strength and thermal stability, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl (1R,4R)-4-(cyclohexylamino)cyclohexylcarbamate can be contextualized by comparing it to analogous compounds. Key differences arise in substituent groups, stereochemistry, and molecular weight, which influence reactivity, solubility, and biological activity. Below is a detailed analysis:

Structural Analogues with Varied Substituents

Stereochemical and Functional Group Impact

- Stereochemistry : The (1R,4R) configuration in the target compound contrasts with the (1R,4R) absolute configuration in analogues like KS-8347 (CAS: 1707367-80-3). Absolute stereochemistry often correlates with higher biological specificity, as seen in kinase inhibitors .

- Amino vs. Amido Groups: Compounds with amino groups (e.g., cyclohexylamino) exhibit higher nucleophilicity compared to amido derivatives (e.g., isobutyramido), affecting reaction pathways in peptide synthesis .

Biological Activity

tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate

- Molecular Formula : C_{14}H_{27}N_{2}O_{2}

- Molecular Weight : 255.38 g/mol

- CAS Number : Not specified in the search results.

The compound features a tert-butyl group and a cyclohexylamine moiety, which are significant for its biological activity.

Synthesis

The synthesis of tert-Butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate typically involves standard organic reactions, including carbamate formation from the corresponding amine and isocyanate. The synthetic pathway can be optimized to enhance yield and purity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance:

- Bacteriostatic Effects : Certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antifungal Activity : Some analogs have demonstrated antifungal properties, although specific data on this compound's antifungal activity is limited.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of carbamates. Variations in substituents on the cyclohexane ring significantly influence receptor binding affinity and efficacy. For example, modifications to the amine group can enhance selectivity towards specific biological targets .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial properties of several carbamate derivatives, including those structurally related to tert-butyl (1R*,4R*)-4-(cyclohexylamino)cyclohexylcarbamate. The results indicated that these compounds exhibited varying degrees of antibacterial activity, particularly against E. coli and S. aureus. The strongest activity was observed in compounds with bulky hydrophobic groups, suggesting that steric effects play a significant role in their bioactivity .

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

| tert-Butyl Carbamate | Undetermined | Undetermined |

Case Study 2: Receptor Binding Studies

In another investigation focusing on opioid receptors, structural analogs were tested for their binding affinity to δ-opioid receptors. Results showed that modifications at the cyclohexane position led to significant changes in receptor affinity. This highlights the importance of precise structural configurations for enhancing therapeutic efficacy .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagent/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | NaHB(OAc), HOAc, DCM | 75–85 | 95 |

| Boc Protection | BocO, TEA, DCM | 80–90 | 98 |

| Purification | Silica gel chromatography | 70–75 | 99 |

What analytical techniques are critical for confirming the stereochemistry of this compound?

Level: Basic

Answer:

- 1H NMR Spectroscopy : Key protons (e.g., cyclohexyl H-1 and H-4) exhibit distinct coupling patterns (J = 8–12 Hz) for trans-diaxial configurations. For example, tert-butyl carbamate protons appear as a singlet at δ 1.36–1.45 ppm .

- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/i-PrOH, 90:10) to resolve enantiomers. Retention times correlate with absolute configuration .

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 325.2384 for CHNO) .

How does the tert-butyl carbamate group influence reactivity in subsequent synthetic steps?

Level: Advanced

Answer:

The Boc group acts as a temporary amine protector:

- Acid Sensitivity : Removed with TFA/DCM (1:1) at 0°C, enabling downstream functionalization (e.g., coupling with piperazine derivatives) .

- Steric Hindrance : Limits nucleophilic attack at the carbamate oxygen, enhancing stability during alkylation or acylation .

- Case Study : In CCR2 antagonist synthesis, Boc deprotection precedes cyclization to form bicyclic lactams, with yields >70% .

What strategies resolve stereoisomers during synthesis of cyclohexylcarbamate derivatives?

Level: Advanced

Answer:

- Chiral Auxiliaries : Use (1R,4R)-configured starting materials (e.g., (1R,4R)-4-aminocyclohexanol) to enforce stereochemistry .

- Dynamic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts (e.g., BINOL-phosphoric acids) during reductive amination .

- Diastereomer Separation : Utilize preparative HPLC or crystallization (e.g., hexane/EtOAC mixtures) for cis vs. trans isomers .

How to address discrepancies in spectroscopic data during synthesis?

Level: Advanced

Answer:

- NMR Anomalies : Check for solvent effects (e.g., DMSO-d vs. CDCl) or tautomerism. For example, amine protons may broaden due to exchange .

- Mass Spec Mismatches : Verify ionization conditions (ESI vs. APCI) and calibrate with internal standards (e.g., NaTFA) .

- Contradictions : Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, COSY) .

What challenges arise when scaling up synthesis from lab to pilot scale?

Level: Advanced

Answer:

- Exothermic Reactions : Use jacketed reactors for temperature control during Boc protection (ΔT >20°C observed at 1 kg scale) .

- Catalyst Recovery : Optimize Pd/C filtration post-hydrogenation to minimize loss (reuse up to 3 cycles with <5% yield drop) .

- Purification : Replace column chromatography with centrifugal partition chromatography (CPC) for cost-effective large-scale isolation .

How to design a structure-activity relationship (SAR) study for derivatives targeting biological receptors?

Level: Advanced

Answer:

- Variable Substituents : Modify the cyclohexylamine moiety (e.g., replace cyclohexyl with aryl groups) and assess binding affinity via SPR or radioligand assays .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical H-bond donors (carbamate NH) and hydrophobic pockets .

- Case Study : tert-Butyl carbamates with 4-bromobenzyl groups showed 10-fold higher potency in kinase inhibition assays compared to unsubstituted analogs .

Q. Table 2: SAR Data for Selected Derivatives

| Derivative | R-Group | IC (nM) | Target Receptor |

|---|---|---|---|

| Parent Compound | Cyclohexyl | 250 | Kinase X |

| 4-Bromobenzyl Analog | 4-Br-CH | 25 | Kinase X |

| Piperazine Hybrid | N-Piperazinyl | 180 | GPCR Y |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.